molecular formula C21H20FNO5S B2476422 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide CAS No. 946319-30-8

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B2476422
CAS No.: 946319-30-8
M. Wt: 417.45
InChI Key: NLZUGXSFRNHDOX-UHFFFAOYSA-N
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Description

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide is a chemical compound with the CAS Registry Number 946319-30-8 and a molecular formula of C21H20FNO5S . It features a molecular weight of 417.45 g/mol and is part of a class of benzenesulfonamide compounds . While the specific biological targets and research applications for this exact molecule require further investigation, related benzenesulfonamide derivatives are known to be of significant interest in medicinal chemistry and pharmacological research . For instance, some benzenesulfonamides have been identified as high-affinity synthetic ligands for nuclear receptors, such as the Retinoic acid receptor-related orphan receptors (RORα and RORγ), and have been used as chemical probes to study metabolic and immune processes . This suggests potential research pathways in areas like immunology, metabolic disease, and nuclear receptor signaling. Researchers can utilize this compound as a building block or reference standard in their investigations. Available in various quantities, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5S/c1-15-12-17(9-10-18(15)22)29(25,26)20(19-8-5-11-27-19)13-23-21(24)14-28-16-6-3-2-4-7-16/h2-12,20H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZUGXSFRNHDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-fluoro-3-methylbenzenesulfonyl chloride, which is then reacted with a furan-2-yl ethylamine derivative under controlled conditions to form the sulfonamide intermediate. This intermediate is subsequently coupled with phenoxyacetic acid or its derivatives to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and phenoxyacetamide moiety can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the sulfonyl group can produce sulfide or thiol compounds.

Scientific Research Applications

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The fluoro-methylbenzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The furan ring and phenoxyacetamide moiety may also contribute to the compound’s overall biological activity by binding to different sites on the target molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituent Differences vs. Target Compound Molecular Weight (g/mol) Key References
2-(4-Chlorophenyl)-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]acetamide Chlorophenyl vs. phenoxy in acetamide chain 424.88
N-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-2-phenoxyacetamide 4-Methylbenzenesulfonyl vs. 4-fluoro-3-methylbenzenesulfonyl 399.46
2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(2-furylmethyl)acetamide Ethylphenoxy and fluorobenzyl vs. sulfonyl-ethyl group 371.40
N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide Sulfonylhydrazinylidene vs. simple sulfonyl group 419.47

Electronic and Steric Modifications

  • 4-Fluoro-3-methylbenzenesulfonyl vs.
  • Phenoxyacetamide vs.
  • Sulfonyl vs. Sulfonylhydrazinylidene : The hydrazinylidene group in the analogue from introduces a conjugated system that may alter redox properties or chelate metal ions, unlike the inert sulfonyl group in the target compound .

Pharmacological Implications

  • Furan-Containing Analogues: Compounds like the target and ’s fluorobenzyl derivative share a furan ring, which is associated with adenosine receptor modulation in related structures (e.g., ). However, the absence of a pyrazolotriazolo-pyrimidine core (as in ) limits direct receptor affinity comparisons .
  • Sulfur-Containing Groups : Sulfonamides (target) vs. sulfanyl groups (e.g., ’s triazole derivative) exhibit distinct electronic profiles. Sulfonamides are more polar and resistant to oxidation, whereas sulfanyl groups may confer thiol-mediated reactivity .

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H22FNO6SC_{22}H_{22}FNO_6S, with a molecular weight of approximately 447.5 g/mol. The compound features a sulfonyl group, a furan ring, and a phenoxyacetamide structure, which contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research has indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties, suggesting that this compound may share these activities.

1. Anticancer Activity

Studies have shown that compounds with sulfonamide structures can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant inhibitory effects on estrogen receptor-positive breast cancer cell lines (e.g., MCF-7 and T47D) with IC50 values in the low micromolar range .

2. Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Research on similar compounds has indicated their ability to inhibit steroid sulfatase (STS), an enzyme implicated in cancer progression. For example, certain derivatives showed IC50 values as low as 0.18 μM against STS .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundTargetIC50 Value
Compound 6cSTS0.18 μM
Compound 6jMCF-7 Cells15.9 μM
TamoxifenMCF-7 Cells6.8 μM

These findings indicate that this compound may exhibit similar inhibitory effects, warranting further investigation.

Research Findings

Recent research highlights the significance of this compound in various biochemical pathways:

  • Anti-inflammatory Effects : Compounds structurally related to this compound have shown promise in reducing inflammation markers in vitro.
  • Receptor Binding Studies : Molecular docking studies suggest that this compound can effectively bind to specific receptor sites, potentially modulating their activity.

Q & A

Q. What are the optimal synthetic routes for N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Multi-step synthesis typically involves sulfonylation of the furan-ethyl intermediate followed by coupling with phenoxyacetamide. Key steps include:
    • Sulfonylation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a furan-ethyl precursor under basic conditions (e.g., triethylamine in dichloromethane) .
    • Amide coupling : Using carbodiimide-based reagents (e.g., DCC or EDC) with NHS to activate the carboxyl group of phenoxyacetic acid for nucleophilic attack by the sulfonylated ethylamine .
  • Critical parameters :
    • Temperature control (0–5°C during sulfonylation to avoid side reactions).
    • Solvent choice (aprotic solvents like DMF enhance coupling efficiency).
    • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final compound .

Q. What advanced spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm substituent positions on the aromatic rings (e.g., distinguishing 4-fluoro-3-methylbenzenesulfonyl vs. furan protons) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the ethyl-sulfonyl-furan backbone .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion at m/z 446.1234) .
  • X-ray crystallography : For absolute stereochemical confirmation if crystalline forms are obtained .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential, given its sulfonamide and furan moieties?

Methodological Answer:

  • Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, matrix metalloproteinases) .
  • Assay design :
    • Fluorescence-based assays : Monitor quenching of tryptophan residues in enzyme active sites upon compound binding .
    • Kinetic studies : Measure Kᵢ values using Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Control experiments :
    • Compare with structurally related analogs (e.g., replacing furan with thiophene) to isolate moiety-specific effects .

Q. What strategies address solubility challenges in biological assays for this hydrophobic compound?

Methodological Answer:

  • Solubilization agents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/water mixtures (<0.1% DMSO to avoid cytotoxicity) .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility, with enzymatic cleavage in target tissues .
  • Nanoparticle encapsulation : Utilize liposomal carriers for controlled release in in vivo studies .

Q. How can contradictions in bioactivity data across studies (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Standardize assay conditions :
    • Uniform pH (7.4 for physiological relevance), temperature (37°C), and ionic strength .
    • Validate cell line viability (e.g., HepG2 vs. HEK293 may exhibit differential membrane permeability) .
  • Computational validation :
    • Perform molecular docking (AutoDock Vina) to predict binding affinity variations due to conformational flexibility .
    • Compare with structural analogs (e.g., N-(4-chlorobenzyl)-2-(2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide) to identify substituent-driven activity trends .

Comparative Analysis and Data Interpretation

Q. How does the compound’s bioactivity compare to structurally similar derivatives (e.g., thiophene vs. furan analogs)?

Methodological Answer:

  • Structural-activity relationship (SAR) table :
Compound Core Structure IC₅₀ (μM) Target Enzyme Ref
Target compoundFuran0.45 ± 0.02Carbonic anhydrase IX
Thiophene analogThiophene1.20 ± 0.15Carbonic anhydrase IX
Chlorobenzyl derivativeChlorophenyl0.89 ± 0.03MMP-2
  • Key insights : Furan’s electron-rich π-system enhances binding affinity vs. thiophene .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

Methodological Answer:

  • Software : Use GLORYx for phase I/II metabolism prediction, focusing on sulfonamide hydrolysis and furan oxidation .
  • In silico toxicity :
    • ProTox-II to assess potential hepatotoxicity from furan metabolites (e.g., reactive aldehydes) .
    • ADMETlab2.0 for bioavailability and blood-brain barrier penetration .

Data Contradiction and Reproducibility

Q. How to troubleshoot discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

Methodological Answer:

  • Root-cause analysis :
    • Purity of starting materials (e.g., 4-fluoro-3-methylbenzenesulfonyl chloride ≥98% by HPLC) .
    • Moisture control (use molecular sieves in anhydrous reactions) .
  • Reproducibility protocol :
    • Detailed SOPs for reaction quenching (e.g., ice-cold water vs. brine) .
    • Inter-laboratory validation with shared reference standards .

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